REACTION_CXSMILES
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Br.[NH:2]=[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][N:4]1[CH2:10][C:11](OCC)=O.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:11]1[N:2]=[C:3]2[CH:8]=[CH:7][C:6]([F:9])=[CH:5][N:4]2[CH:10]=1 |f:0.1|
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Name
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ethyl 2-imino-5-fluoro-1,2-dihydropyridine-1-yl-acetate hydrobromide
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Quantity
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4.12 g
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Type
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reactant
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Smiles
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Br.N=C1N(C=C(C=C1)F)CC(=O)OCC
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Name
|
|
Quantity
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68.8 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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ADDITION
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Details
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To the resulting residue were added ice water and ammonium hydroxide until the pH of the solution
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Type
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EXTRACTION
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Details
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The solution was then extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
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Purification by flash chromatography on silica gel (30% ethyl acetate in hexanes)
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Name
|
|
Type
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product
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Smiles
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ClC=1N=C2N(C=C(C=C2)F)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |